molecular formula C9H19N3O B2876610 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one CAS No. 938339-17-4

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No.: B2876610
CAS No.: 938339-17-4
M. Wt: 185.271
InChI Key: INEMBDKWMIQPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H19N3O . It is also known as "1-Propanone, 3-amino-1-(4-ethyl-1-piperazinyl)" .


Molecular Structure Analysis

The molecular weight of “this compound” is 185.27 . The InChI Code for this compound is 1S/C9H19N3O .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one has diverse applications in scientific research, including:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-ethylpiperazine with a suitable precursor, such as 3-chloropropanone. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction . The general reaction scheme can be represented as follows:

[ \text{4-ethylpiperazine} + \text{3-chloropropanone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group results in the formation of alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group and the piperazine ring are key functional groups that enable the compound to bind to biological targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, such as the ethyl-substituted piperazine ring and the propanone moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMBDKWMIQPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.